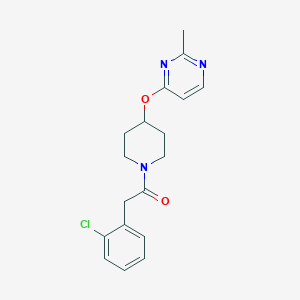

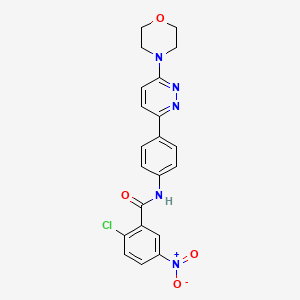

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

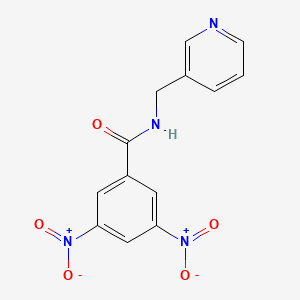

The synthesis of various benzamide derivatives has been explored in the provided studies. For instance, a series of substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which in turn were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material . Another study reported the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, characterized by various spectroscopic methods . Additionally, a short series of 4-nitro-N-phenylbenzamides was synthesized and evaluated for anticonvulsant properties . These studies demonstrate the versatility of benzamide derivatives in synthesizing compounds with potential pharmacological activities.

Molecular Structure Analysis

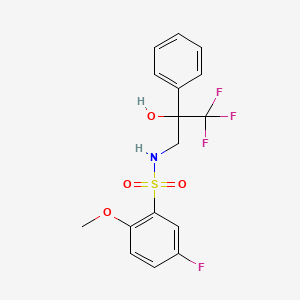

The molecular structure of benzamide derivatives is crucial for their biological activity. In one study, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined, revealing a monoclinic space group with specific unit cell parameters and stabilization by pi-pi conjugation and hydrogen bonding interactions . This detailed structural analysis is essential for understanding the structure-property relationship of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives often include the formation of pyrazoline and pyridazine rings. For example, treating compound 2a–c with methylhydrazine or phenylhydrazine afforded the corresponding N-substituted pyrazoline derivatives . Another reaction involved the hydrolysis of 2-phenyl-6-chlorooxazolo[5, 4-c]pyridazine to yield 4-amino-6-chloro-3-pyridazinol and its subsequent reaction with benzoyl chloride to obtain 4-benzamido-6-chloro-3-pyridazinol . These reactions are indicative of the complex chemistry that benzamide derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the physical state and stability of these compounds . The formation of hydrogen bonds and pi-pi interactions in the crystal lattice can affect the melting point, solubility, and other physical properties. The presence of nitro groups and chloro substituents in the benzamide ring can also influence the chemical reactivity and the potential for further chemical modifications .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Antidiabetic Potential : A series of derivatives similar to the compound of interest were synthesized and evaluated for their antidiabetic properties, particularly focusing on α-glucosidase inhibitory activity. The studies indicated that certain substituents on the phenyl ring could significantly enhance inhibitory activity against the enzyme, suggesting potential applications in diabetes management (Thakral et al., 2020).

Chemical Synthesis and Molecular Docking

- Synthetic Pathways : Research on structurally related compounds explored regio- and stereo-controlled synthesis, demonstrating complex synthetic routes that could be relevant for creating compounds with precise biological activities. This includes insights into crystal structure and NMR assignments, which are crucial for understanding the physical and chemical properties of these compounds (Samimi, 2016).

Pharmacological Applications

- Anti-inflammatory and Antitumor Activities : Synthesis and evaluation of novel derivatives have shown that these compounds possess anti-inflammatory activities, with some showing potential as anticancer agents. This highlights the broad spectrum of pharmacological applications that compounds with similar structures could have, ranging from inflammation to cancer therapy (Abdulla et al., 2014).

Drug Synthesis and Modification

- Drug Modification for Enhanced Bioavailability : Modifications of similar compounds have been explored to improve their biological effects, such as increasing water solubility without compromising pharmacophoric groups essential for antihelminthic effects. This suggests potential for chemical modification to enhance drug properties (Galkina et al., 2014).

Propriétés

IUPAC Name |

2-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O4/c22-18-6-5-16(27(29)30)13-17(18)21(28)23-15-3-1-14(2-4-15)19-7-8-20(25-24-19)26-9-11-31-12-10-26/h1-8,13H,9-12H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEFOZXVTFKBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)

![Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)

![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)

![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)

![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)